Product packaging for Bisbenzimide(Cat. No.:CAS No. 23491-52-3)

Bisbenzimide

Cat. No.: B1673329
CAS No.: 23491-52-3
M. Wt: 452.6 g/mol
InChI Key: PRDFBSVERLRRMY-UHFFFAOYSA-N
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Description

Solubility

Solvent Solubility (mg/mL) Conditions Source
Water 20–90 25°C, pH-neutral
Dimethyl sulfoxide (DMSO) 10 25°C
Methanol High Room temperature

Solubility in water is pH-dependent due to the compound’s protonatable nitrogen atoms (pKa ≈ 6.6). Under acidic conditions (pH < 6), the +2 or +3 charged species dominate, reducing lipophilicity.

Thermal and Physical Properties

  • Boiling point : Predicted at 725.9 ± 70.0°C.
  • Density : 1.274 ± 0.06 g/cm³ (predicted).
  • Partition coefficient (log P) : 4.29 (octanol/water), though membrane affinity remains high even for charged species.

Spectral Properties: Excitation and Emission Profiles

Hoechst 33342’s fluorescence is central to its utility in DNA visualization. Key spectral characteristics include:

Spectral Parameters

Parameter Value (in aqueous solution) Value (DNA-bound) Source
Excitation maximum 343–355 nm 350–361 nm
Emission maximum 486 nm 461–465 nm
Stokes shift ~100 nm ~110 nm
Quantum yield 0.42 (unbound) 0.87 (DNA-bound)

DNA-Binding Effects

Upon binding DNA, Hoechst 33342 undergoes a bathochromic shift (red shift) in emission, accompanied by a 2–3-fold increase in fluorescence intensity. This enhancement arises from reduced solvent quenching and restricted molecular motion within the DNA minor groove. The dye’s affinity for A-T regions is mediated by hydrogen bonding and van der Waals interactions, with a binding stoichiometry of 1:4 (dye:base pairs).

pH Sensitivity

Fluorescence intensity decreases under acidic conditions (pH < 6) due to protonation of the benzimidazole nitrogens, which alters electronic transitions. At physiological pH (7.4), the monocationic form predominates, optimizing membrane permeability and DNA binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N6O B1673329 Bisbenzimide CAS No. 23491-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDFBSVERLRRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178059
Record name HOE 33342
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Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Bisbenzimide
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CAS No.

23491-52-3
Record name Bisbenzimide
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Record name HOE 33342
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Record name HOE 33342
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Record name 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate
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Record name BISBENZIMIDE ETHOXIDE
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Preparation Methods

Chemical Synthesis of Hoechst 33342

The synthesis of Hoechst 33342 involves constructing a bis-benzimidazole core with specific substituents. While proprietary details remain undisclosed, insights from analogs and related compounds suggest a multi-step process.

Core Bis-Benzimidazole Formation

The bis-benzimidazole structure is synthesized via Pinner-type cyclization and oxidative cyclization of a diamine Schiff base. Key intermediates include:

  • 4-Ethoxyaniline : Introduces the ethoxyphenyl group.
  • N-Methylpiperazine : Provides the piperazinyl substituent.
  • Diamine precursors : Condensed with carbonyl derivatives to form benzimidazole rings.

A representative pathway involves:

  • Condensation of nitroaniline derivatives with aldehydes to form Schiff bases.
  • Cyclization under acidic conditions to generate benzimidazole moieties.
  • Oxidative coupling to connect the two benzimidazole units.

Functionalization and Final Modification

The ethoxyphenyl and piperazinyl groups are introduced via nucleophilic substitution or alkylation. The final product is isolated as a trihydrochloride salt to enhance solubility.

Table 1: Key Reagents and Conditions in Hoechst 33342 Synthesis
Step Reagents/Conditions Purpose
Cyclization HCl, reflux Benzene ring closure
Oxidative coupling H₂O₂, FeCl₃ Bis-benzimidazole formation
Salt formation HCl in ethanol Trihydrochloride precipitation

Preparation of Stock and Working Solutions

Hoechst 33342’s poor aqueous solubility necessitates careful formulation. Protocols from Thermo Fisher Scientific and Dojindo Laboratories outline standardized procedures.

Stock Solution Preparation

  • Dissolution : 100 mg of Hoechst 33342 is dissolved in 10 mL deionized water (10 mg/mL, 16.23 mM) with sonication to aid solubility.
  • Storage : Aliquots are stored at 2–6°C for ≤6 months or ≤–20°C for long-term stability .

Working Solution Formulation

Application Dilution Final Concentration Buffer
Fluorescence microscopy 1:2,000 in PBS 5 µg/mL PBS
High-content screening 1:1,000 in PBS 10 µg/mL PBS

Critical Considerations :

  • Phosphate buffers may precipitate the dye; Tris-HCl or HEPES are alternatives.
  • Prolonged incubation (>20 minutes) causes cytotoxicity.

Purification and Quality Control

Chromatographic Purification

High-performance liquid chromatography (HPLC) ensures ≥98% purity, as required for biological applications. The iodinated analog’s synthesis employs reverse-phase HPLC with UV detection at 350 nm.

Spectroscopic Validation

  • Fluorescence spectra : Excitation at 350 nm, emission at 461 nm.
  • UV-Vis absorbance : Peak at 343 nm confirms DNA-binding capacity.
Table 2: Analytical Parameters for Hoechst 33342
Parameter Specification Method
Purity >98% HPLC
Solubility 16.23 mM in H₂O Sonication
Extinction coefficient ε₃₄₃ = 4,200 M⁻¹cm⁻¹ UV-Vis

Applications in Research Settings

Nuclear Staining

Hoechst 33342 (1–10 µg/mL) labels live or fixed cells within 5–20 minutes, enabling chromatin quantification.

Apoptosis Detection

Combined with propidium iodide, it distinguishes viable (Hoechst⁺/PI⁻) from apoptotic (Hoechst⁺⁺/PI⁻) and necrotic (Hoechst⁺/PI⁺) cells.

Stem Cell Isolation

In side population (SP) assays, Hoechst 33342 efflux identifies stem cells via ABC transporter activity.

Challenges and Optimizations

Solubility Limitations

  • Issue : Precipitation in phosphate buffers.
  • Solution : Use Tris-HCl (pH 7.4) or reduce dye concentration.

BrdU Interference

  • Quenching : Bromodeoxyuridine (BrdU) reduces fluorescence by 40–60%.
  • Workaround : Optimize staining post-BrdU pulse.

Chemical Reactions Analysis

Types of Reactions

Hoechst 33342 primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, particularly in adenine-thymine rich regions . This binding is facilitated by the compound’s structure, which allows it to fit snugly into the minor groove.

Common Reagents and Conditions

The binding reaction of Hoechst 33342 with DNA typically occurs in aqueous solutions and can be facilitated by the presence of phosphate-buffered saline (PBS) or other similar buffers . The reaction is usually carried out at room temperature or 37°C for optimal binding.

Major Products Formed

The major product formed from the reaction of Hoechst 33342 with DNA is a stable DNA-dye complex that exhibits strong blue fluorescence when excited by ultraviolet light .

Scientific Research Applications

Cell Viability and Apoptosis Detection

Hoechst 33342 is commonly employed to assess cell viability and apoptosis. It selectively stains live cells, enabling the differentiation between viable and non-viable cells based on nuclear morphology.

Case Study: Induction of Apoptosis in Myocytes

A study demonstrated that Hoechst 33342 induces apoptosis in BC3H-1 myocytes at concentrations greater than 10 µg/mL after a 3-hour incubation period. The morphological changes observed included nuclear condensation and fragmentation, indicative of apoptotic cell death. The dose-response relationship illustrated significant cell death at concentrations between 2.5 and 15 µg/mL, with a threshold effect noted at concentrations above 5 µg/mL .

Concentration (µg/mL)Time (hours)Observed Effect
2.51Minimal effect
51Moderate effect
103Significant apoptosis
153Extensive cell death

Flow Cytometry Applications

Hoechst 33342 is widely used in flow cytometry for analyzing cell cycle phases and identifying specific cell populations based on DNA content.

Case Study: Cell Cycle Analysis

In a study involving HeLa cells, Hoechst 33342 was used alongside other fluorescent markers to analyze the cell cycle stages. The dye's ability to bind to DNA allowed for precise quantification of cells in different phases of the cycle, facilitating the identification of proliferating cells .

Drug Resistance Studies

The compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells by analyzing membrane permeability and drug uptake.

Case Study: Membrane Permeability in Colchicine-Resistant Cells

Research indicated that the uptake rate of Hoechst 33342 decreased in colchicine-resistant Chinese hamster ovary cells compared to sensitive counterparts. This finding suggests that Hoechst 33342 can act as a probe for assessing membrane transport rates, providing insights into the mechanisms underlying drug resistance .

Cell Line TypeUptake Rate of Hoechst 33342
Wild-type CHOHigh
Colchicine-resistant Line AModerate
Colchicine-resistant Line BLow

Tissue Perfusion Studies

Hoechst 33342 is also utilized to evaluate tissue perfusion by measuring its distribution within tissues post-injection.

Case Study: Tumor Perfusion Assessment

In murine models, Hoechst 33342 was injected intravenously to assess regional perfusion in tumor tissues. The dye's rapid exit from the bloodstream and binding within target cells allowed researchers to quantify perfusion levels using fluorescence microscopy, aiding in the assessment of tumor response to therapies .

Stem Cell Research

The dye has applications in stem cell research, particularly for labeling adipose-derived stem cells without significantly affecting their viability or differentiation potential.

Case Study: Labeling Adipose-Derived Stem Cells

A study found that low concentrations (0.5 µg/mL) of Hoechst 33342 did not adversely affect adipose-derived stem cells' proliferation or viability, making it suitable for tracking these cells in various applications. However, higher concentrations (5 µg/mL) led to significant DNA damage and impaired cell function .

Comparison with Similar Compounds

Hoechst 33258

  • Structure and Permeability : Lacks the ethyl group of Hoechst 33342, resulting in lower cell permeability. Requires fixed or permeabilized cells for effective nuclear staining .
  • Fluorescence Properties : Similar excitation/emission profiles (ex: ~350 nm, em: ~461 nm) but weaker fluorescence intensity in live-cell applications due to reduced uptake .
  • Applications : Primarily used for fixed cells or in vitro DNA quantification. Less suitable for real-time studies .

Hoechst 34580

  • Structural Difference : Contains an N(CH₃)₂ group instead of the ethyl group in Hoechst 33342 .
  • Binding and Applications : Shares similar DNA-binding affinity but exhibits distinct pharmacological roles. Both Hoechst 33342 and 34580 inhibit amyloid-beta (Aβ) fibril formation, with IC₅₀ values of 0.68 µM and 0.86 µM, respectively . Hoechst 34580 shows stronger electrostatic interactions with Aβ peptides, while Hoechst 33342 relies more on van der Waals forces .

DAPI (4',6-Diamidino-2-Phenylindole)

  • Cell Permeability : Poor permeability in live cells; requires fixation or membrane disruption .
  • Cytotoxicity : Higher toxicity compared to Hoechst 33342, limiting its use in long-term live-cell imaging .
  • Fluorescence Specificity : Binds similarly to AT-rich DNA regions but with a slight emission shift (em: ~461 nm) overlapping with Hoechst 33342. However, DAPI is preferred for chromosome banding due to higher specificity .

Comparative Data Table

Property Hoechst 33342 Hoechst 33258 Hoechst 34580 DAPI
Cell Permeability High (live cells) Moderate (fixed cells) High Low (requires fixation)
Ex/Emm (nm) 350/461 352/461 Similar to 33342 358/461
Cytotoxicity Low Moderate Low High
Key Applications Live-cell imaging, apoptosis assays Fixed-cell staining Aβ inhibition Chromosome staining
Structural Feature OCH₂CH₃ - N(CH₃)₂ Diamidino group
IC₅₀ (Aβ Inhibition) 0.68 µM N/A 0.86 µM N/A

DNA Binding and Topological Sensitivity

Hoechst 33342 fluorescence intensity increases by 30% when bound to supercoiled DNA (Form I) compared to relaxed DNA (Form Io), enabling discrimination of DNA topological states . A red shift of ~8 nm occurs at high dye-to-DNA ratios, useful for studying DNA conformational changes .

Apoptosis and Cell Viability Assays

Hoechst 33342 is widely used in apoptosis studies (e.g., cervical cancer Siha cells, neuronal cultures) due to its ability to stain condensed chromatin in apoptotic nuclei without disrupting viability . Combined with propidium iodide (PI), it distinguishes live, apoptotic, and necrotic cells .

Multidrug Resistance (MDR) Studies

Hoechst 33342 is a substrate for ABC transporters like P-glycoprotein (P-gp) and ABCG2. Its efflux is inhibited by verapamil (IC₅₀ = 83 µM for TmrAB), making it a tool for evaluating MDR modulation . Notably, the lactococcal transporter LmrP actively accumulates Hoechst 33342, a unique "Janus" behavior among substrates .

Neuroprotective and Anticancer Roles

In Alzheimer’s research, Hoechst 33342 inhibits Aβ fibril formation by binding hydrophobic residues via van der Waals interactions . It also enhances chemotherapy efficacy; e.g., tetrandrine increases vincristine-induced apoptosis in MCF-7/Dox cells when co-stained with Hoechst 33342 .

Biological Activity

Hoechst 33342 is a fluorescent dye widely utilized in biological research, particularly for its ability to stain DNA and assess cellular properties. Its unique characteristics allow it to intercalate into the DNA minor groove, making it a valuable tool for various applications, including flow cytometry, cell cycle analysis, and studies of multidrug resistance.

Hoechst 33342 acts primarily as a DNA-binding agent. It intercalates into the DNA structure, which leads to fluorescence upon binding. This property is exploited in various assays to study cellular processes and the effects of drugs on cell viability and proliferation. The dye's fluorescence is sensitive to several factors, including intracellular pH and membrane potential, which can affect its binding efficiency and subsequent emission characteristics .

Cellular Uptake and Efflux

Research has shown that Hoechst 33342 can be extruded by efflux pumps in both microbial and mammalian cells. For example, in studies involving Lactococcus lactis, it was observed that the LmrP transporter actively accumulated Hoechst 33342 rather than extruding it, which is contrary to the behavior seen with other fluorescent dyes . This suggests a complex interaction between Hoechst 33342 and cellular transport mechanisms.

Applications in Research

  • Flow Cytometry : Hoechst 33342 is extensively used in flow cytometry to identify and quantify live versus dead cells based on their DNA content. It helps distinguish between different cell populations by analyzing their fluorescence profiles .
  • Antimicrobial Resistance Studies : The dye has been employed in assays to evaluate the efflux activity of antibiotic-resistant bacteria, such as Acinetobacter baumannii. The accumulation of Hoechst 33342 serves as a surrogate marker for assessing the contribution of efflux pumps to antibiotic resistance .
  • Gene Expression Studies : Hoechst 33342 enhances the expression of genes delivered via recombinant adeno-associated viruses (rAAV). Its presence increases the number of cells expressing transgenes, indicating its potential role in gene therapy applications .

Study on Multidrug Resistance

A significant study utilized Hoechst 33342 to assess multidrug resistance mechanisms in clinical isolates of Acinetobacter baumannii. The researchers measured the accumulation of the dye in response to various antibiotics. Their findings indicated that higher efflux activity correlated with reduced susceptibility to multiple drugs, highlighting the importance of efflux pumps in mediating resistance .

Gene Transfer Enhancement

In another study focusing on rAAV-mediated gene transfer, Hoechst 33342 was shown to accelerate transgene expression kinetics. The research demonstrated that treatment with Hoechst increased both the level and population of cells expressing enhanced green fluorescent protein (EGFP), suggesting its utility in improving gene therapy outcomes .

Data Tables

Study Application Findings
Choi et al., 2018Antibiotic resistanceDemonstrated that Hoechst 33342 accumulation correlates with efflux activity in Acinetobacter baumannii clinical isolates.
Zhang et al., 2005Gene expressionShowed enhancement of EGFP expression in rAAV studies when treated with Hoechst 33342.
PLOS ONE StudyTransport mechanismsFound that LmrP transporter accumulates Hoechst 33342 instead of extruding it, contrary to other dyes.

Q & A

Q. What is the mechanism of Hoechst 33342 in nuclear staining, and how does its cell permeability affect experimental outcomes?

Hoechst 33342 binds to the minor groove of double-stranded DNA, preferentially targeting adenine-thymine-rich regions, and emits blue fluorescence (Ex/Em: 350/461 nm). Its cell-permeable nature allows live-cell staining without membrane disruption, making it ideal for real-time tracking of nuclear morphology in live cells. However, prolonged incubation or high concentrations (>10 µM) may induce cytotoxicity due to DNA intercalation, necessitating titration based on cell type and assay duration .

Q. What safety protocols should researchers follow when handling Hoechst 33342?

Hoechst 33342 is classified as a mutagen (H341) and respiratory irritant (H335). Key precautions include:

  • Using personal protective equipment (gloves, lab coats, and safety goggles).
  • Working in a fume hood to avoid inhalation.
  • Disposing of waste via approved biohazard protocols. Emergency measures: For skin contact, rinse with copious water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What is the standard protocol for Hoechst 33342 staining in fluorescence microscopy?

  • Prepare a 1 mg/mL stock solution in DMSO or PBS.
  • Dilute to 1–10 µg/mL in culture medium.
  • Incubate cells for 10–30 minutes at 37°C.
  • Wash 2–3 times with PBS to reduce background fluorescence.
  • Image using a DAPI filter set. Note: Over-staining can saturate signals, masking subtle nuclear changes .

Advanced Research Questions

Q. How can Hoechst 33342 be optimized for distinguishing quiescent (G0) cells in flow cytometry?

Hoechst 33342’s RNA-binding affinity complicates G0/G1 discrimination. A validated method involves co-staining with Pyronin Y (RNA dye):

  • Incubate live cells with 5 µg/mL Hoechst 33342 for 45 minutes.
  • Add 1 µg/mL Pyronin Y for 15 minutes.
  • Analyze using UV (Hoechst) and 488 nm (Pyronin Y) lasers. G0 cells exhibit low RNA (Pyronin Y−) and diploid DNA (Hoechst+). Validate with cell cycle inhibitors (e.g., serum starvation) .

Q. What experimental factors cause variability in Hoechst 33342-based side population (SP) cell isolation?

SP cell identification relies on Hoechst 33342 efflux via ABC transporters (e.g., ABCG2). Critical variables include:

  • Incubation time : Under-staining (<90 minutes) reduces resolution; over-staining (>120 minutes) increases cytotoxicity.
  • Temperature : Perform staining at 37°C to maintain transporter activity.
  • Inhibitor controls : Use verapamil (ABCG2 inhibitor) to confirm SP specificity. Contradictory SP percentages across studies often stem from inconsistent gating strategies or cell viability thresholds .

Q. How does Hoechst 33342 interact with apoptosis assays, and how can spectral overlap be minimized?

Hoechst 33342’s blue fluorescence may overlap with FITC/Annexin V in early apoptosis assays. To resolve this:

  • Use sequential staining: Perform Annexin V-FITC/PI staining first, followed by Hoechst.
  • Adjust laser settings: Collect Hoechst signals in the UV channel and FITC in 488 nm.
  • Validate with caspase inhibitors to confirm apoptosis-specific signals. Note: Hoechst-positive pyknotic nuclei indicate late apoptosis, but cytotoxicity controls are essential to exclude dye-induced artifacts .

Q. What are the limitations of Hoechst 33342 in 3D culture or tissue imaging?

In thick samples, Hoechst 33342’s limited penetration depth and signal attenuation require:

  • Clearing agents : Use CUBIC or ScaleS to enhance dye penetration.
  • Multiphoton microscopy : Improve signal-to-noise ratio at deeper z-slices.
  • Concentration gradients : Pre-stain organoids with 2× dye concentration for 1 hour. Compare with non-permeable dyes (DAPI) in fixed samples to assess staining efficiency .

Methodological Troubleshooting

Q. How to address inconsistent Hoechst 33342 staining in primary cell cultures?

Primary cells (e.g., neurons, stem cells) often exhibit variable dye uptake due to membrane composition. Solutions:

  • Pre-treat with 0.1% Triton X-100 (permeabilization) for fixed cells.
  • Use serum-free media during staining to reduce protein-dye interactions.
  • Validate with a positive control (e.g., HeLa cells) to isolate technical vs. biological variability .

Q. Why do some studies report Hoechst 33342 interference with mitochondrial assays?

Hoechst 33342 can bind mitochondrial DNA in cells with permeable membranes (e.g., apoptotic cells). Mitigate by:

  • Co-staining with MitoTracker Red (Ex/Em: 581/644 nm) to distinguish organelles.
  • Using lower dye concentrations (≤2 µg/mL) and shorter incubation times.
  • Performing kinetic assays to track temporal changes in dual-labeled cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.